molecular formula C11H5BrF3NO3 B13716930 5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

Cat. No.: B13716930
M. Wt: 336.06 g/mol
InChI Key: SVCYLMDACVJWSA-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of isoxazole derivatives . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the isoxazole ring or other substituents.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Disubstituted Isoxazoles: Compounds with similar isoxazole cores but different substituents.

    Trifluoromethyl-Substituted Phenyl Derivatives: Compounds with trifluoromethyl groups on the phenyl ring but different heterocyclic cores.

Uniqueness

5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H5BrF3NO3

Molecular Weight

336.06 g/mol

IUPAC Name

5-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)9-4-8(10(17)18)16-19-9/h1-4H,(H,17,18)

InChI Key

SVCYLMDACVJWSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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